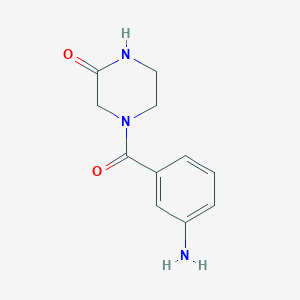

4-(3-Aminobenzoyl)piperazin-2-one

描述

Contextualization within Piperazine (B1678402) and Piperazin-2-one (B30754) Chemical Space

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net Its presence in numerous clinically approved drugs underscores its importance. nih.gov The flexible nature of the piperazine ring and the basicity of its nitrogen atoms allow for the creation of a wide array of derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govthieme-connect.com The two nitrogen atoms serve as key points for chemical modification, influencing the molecule's solubility, bioavailability, and interaction with biological targets. nih.gov

The piperazin-2-one scaffold is a close relative of piperazine, distinguished by the presence of a carbonyl group (a ketone) at the second position of the ring. nih.gov This structural modification introduces a lactam functionality, which significantly alters the molecule's electronic and conformational properties compared to the parent piperazine. The introduction of the carbonyl group can impart conformational rigidity and provide an additional site for hydrogen bonding, which is crucial for molecular recognition in biological systems. rsc.org Substituted piperazin-2-ones are important pharmacophores and are found in compounds investigated for a range of therapeutic applications. rsc.org The synthesis of chiral piperazin-2-ones, in particular, is an area of active research, as the stereochemistry of such scaffolds can be critical for their biological activity. rsc.orgnih.gov

4-(3-Aminobenzoyl)piperazin-2-one is thus a specific iteration within this chemical space, where the foundational piperazin-2-one core is functionalized at the N4 position. This substitution pattern is a common strategy in the development of piperazine and piperazin-2-one derivatives to explore structure-activity relationships. rsc.org

Significance of the Aminobenzoyl Moiety in Synthetic Chemistry

The aminobenzoyl moiety, in this case, a 3-aminobenzoyl group, is a valuable building block in organic synthesis. It consists of a benzene (B151609) ring substituted with both an amino group (-NH2) and a benzoyl group (a carbonyl group attached to the benzene ring). The relative positions of these functional groups (ortho, meta, or para) influence the molecule's reactivity and properties.

The presence of the amino group makes the aromatic ring more electron-rich and susceptible to electrophilic substitution reactions. The amino group itself can be readily modified or used as a point of attachment for other molecular fragments. For instance, it can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

The benzoyl portion of the moiety provides a rigid aromatic spacer and a carbonyl group that can participate in various reactions. In the context of this compound, the benzoyl group is part of an amide linkage to the piperazin-2-one ring. This amide bond is typically stable and helps to connect the two key structural components. The synthesis of such a compound would likely involve the reaction of piperazin-2-one with an activated form of 3-aminobenzoic acid, such as 3-aminobenzoyl chloride. nih.govchemspider.com The aminobenzoyl group can also function as a pharmacophore, a part of a molecule's structure responsible for its biological activity.

Research Findings on Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the synthesis and utility of its core components are well-established.

| Core Moiety | Synthetic Approaches | Significance |

| Piperazine | Ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine; Reduction of pyrazine. wikipedia.org | Privileged scaffold in drug discovery with a wide range of biological activities. researchgate.netnih.gov |

| Piperazin-2-one | Cyclization of α-halo esters with diamines; Asymmetric hydrogenation of pyrazin-2-ols. rsc.orgrsc.org | Important pharmacophore; Conformationally constrained peptide mimics. rsc.orgnih.gov |

| Aminobenzoyl | Typically derived from aminobenzoic acids. | Versatile synthetic building block; Can act as a pharmacophore. |

The development of synthetic routes to substituted piperazin-2-ones is an active area of research, with methods being developed to control stereochemistry and introduce a variety of functional groups. nih.govacs.org These efforts are driven by the potential of this scaffold to generate novel compounds with valuable pharmacological properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-aminobenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-9-3-1-2-8(6-9)11(16)14-5-4-13-10(15)7-14/h1-3,6H,4-5,7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSSMKQLPZOTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300791 | |

| Record name | 4-(3-Aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926215-20-5 | |

| Record name | 4-(3-Aminobenzoyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926215-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminobenzoyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 3 Aminobenzoyl Piperazin 2 One Derivatives

Reactions Involving the Piperazin-2-one (B30754) Heterocycle

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, and its reactivity is central to the synthesis of complex derivatives. dicp.ac.cn The ring contains a lactam (cyclic amide) functionality and two nitrogen atoms, N1 and N4, which offer sites for various chemical modifications.

Ring-Opening and Ring-Closing Reactions

The formation, or ring-closing, of the piperazin-2-one skeleton is a key synthetic strategy. One-pot approaches, such as a domino ring-opening cyclization (DROC), have been developed to produce 3-substituted piperazin-2-ones from commercial aldehydes, (phenylsulfonyl)acetonitrile, and 1,2-ethylenediamines. acs.org This method involves an asymmetric epoxidation followed by a domino reaction where the diamine opens the epoxide ring and subsequently cyclizes to form the heterocycle. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones. dicp.ac.cn

The piperazin-2-one ring itself can undergo transformations without complete cleavage. For instance, reaction with triethyl phosphite (B83602) prompted by phosphoryl chloride does not lead to a simple ring opening but results in the formation of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org This demonstrates that the lactam ring can serve as a template for constructing more complex heterocyclic phosphonates. nih.govacs.org In other contexts, the ring-opening of related piperazine (B1678402) structures, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been induced by reagents like benzynes, leading to the formation of 1,4-disubstituted piperazines. researchgate.net While not a direct reaction of piperazin-2-one, this illustrates the potential for cleavage of the C-N bonds within the piperazine framework under specific conditions.

Functionalization of Ring Nitrogens

In the 4-(3-aminobenzoyl)piperazin-2-one scaffold, the nitrogen at the 4-position (N4) is acylated. The remaining secondary amine at the 1-position (N1) is a key site for further functionalization, which is crucial for modulating the molecule's physicochemical properties. The two nitrogen atoms in the parent piperazine ring are known to improve pharmacological profiles by serving as hydrogen bond acceptors/donors and increasing water solubility. mdpi.com

Common strategies for functionalizing the N1 position include N-alkylation and N-acylation. For example, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be readily acylated by reacting it with various benzoyl chlorides in a nucleophilic substitution reaction to yield N-benzoylpiperazine derivatives. mdpi.com This principle is directly applicable to the N1 position of the piperazin-2-one ring. Similarly, reductive amination provides a pathway for introducing alkyl substituents onto the ring nitrogen. nih.gov In cases where both nitrogens of a piperazine ring are available, bis-aminomethylation can occur, as seen in Mannich reactions where both nitrogen atoms are substituted by 2-aroylethyl moieties. researchgate.net

| Reaction Type | Reagent Example | Position | Product Type | Reference |

| N-Acylation | Substituted Benzoyl Chloride | N1 | N1-Acyl-piperazin-2-one | mdpi.com |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent (Reductive Amination) | N1 | N1-Alkyl-piperazin-2-one | nih.gov |

| Aminomethylation | Formaldehyde + C-H Acid | N1 | N1-Aminomethyl-piperazin-2-one | researchgate.net |

Reactivity of the Aminobenzoyl Group

The aminobenzoyl moiety features a primary aromatic amine attached to a carbonyl group. The reactivity of this group is largely dictated by the nucleophilicity of the amino group's lone pair of electrons and its ability to be transformed into other functional groups.

Nucleophilic Substitution Reactions of the Amino Group

The term "nucleophilic substitution reactions of the amino group" can refer to two processes. The first involves the amino group acting as a nucleophile. The second, more classical transformation in aromatic chemistry, involves converting the amino group into a diazonium salt, which can then be substituted by a wide variety of nucleophiles. This diazotization-substitution sequence is a powerful tool for introducing functionalities that are otherwise difficult to install on an aromatic ring.

Upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid), the primary aromatic amine of the aminobenzoyl group is converted into a diazonium salt. This salt is an excellent leaving group (N₂) and can be displaced by nucleophiles such as halides (Sandmeyer reaction), cyanide, hydroxyl, and hydrogen. This allows for the synthesis of a diverse array of derivatives from a common amino-substituted precursor.

Derivatization at the Amino Function

The primary amino group is a versatile handle for derivatization through reactions targeting the nitrogen's lone pair. These modifications are fundamental in medicinal chemistry for tuning biological activity and physicochemical properties.

Key derivatization reactions include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. youtube.com

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields corresponding ureas and thioureas.

These derivatization strategies allow for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from the this compound core structure. For complete derivatization, reaction conditions such as pH and reagent stoichiometry must be carefully controlled. waters.com

| Derivatization | Reagent Class | Functional Group Formed | Reference |

| Acylation | Acid Chlorides, Anhydrides | Amide | google.com |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | youtube.com |

| Diazotization | Nitrous Acid (NaNO₂/HCl) | Diazonium Salt | N/A |

| Urea Formation | Isocyanates | Urea | N/A |

Mechanisms of Molecular Transformations (e.g., Mannich-type reactions involving piperazine derivatives)

The Mannich reaction is a three-component condensation that is particularly relevant for piperazine derivatives, as the secondary amine at the N1 position of the piperazin-2-one ring is an ideal substrate. nih.gov This reaction enables the introduction of an aminomethyl fragment into various chemical structures, which can enhance their biological activity and hydrophilic properties. nih.gov

The mechanism of the Mannich reaction involving a piperazin-2-one derivative proceeds through the following key steps:

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (the N1 of the piperazin-2-one ring) on an aldehyde, typically formaldehyde. This is followed by dehydration to form a highly electrophilic iminium ion (also known as an Eschenmoser salt precursor).

Nucleophilic Attack: A carbon-based nucleophile, such as an enolizable ketone, an electron-rich aromatic compound, or another C-H acidic compound, attacks the electrophilic carbon of the iminium ion.

Product Formation: This attack forms a new carbon-carbon bond, resulting in the final β-amino carbonyl compound, known as a Mannich base.

This transformation is a powerful tool for C-C bond formation under mild conditions. Studies have shown the successful synthesis of mono- and bis-Mannich bases derived from piperazines and various ketones. researchgate.netjgtps.com The reaction can also be used in ring-closure strategies where a Mannich base serves as a precursor for building more complex heterocyclic systems. researchgate.net The versatility of the Mannich reaction allows for the creation of structurally diverse libraries of compounds from simple starting materials. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

Proton NMR (¹H NMR) provides critical information on the number of different types of protons, their electronic environment, and their spatial relationships. In 4-(3-aminobenzoyl)piperazin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the aminobenzoyl group and the aliphatic protons of the piperazin-2-one (B30754) ring. The aromatic region would likely display a complex splitting pattern due to the meta-substitution, while the piperazinone protons would exhibit characteristic shifts and couplings that can reveal the ring's conformation. The amino group protons and the amide proton would typically appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H | 6.5 - 7.5 | m | 2-8 |

| -NH₂ | 3.5 - 5.0 | br s | - |

| Piperazinone C-H | 3.0 - 4.5 | m | - |

| Piperazinone N-H | 7.5 - 8.5 | br s | - |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbons of the amide and ketone functionalities would resonate at the downfield end of the spectrum (typically 160-180 ppm), while the aromatic carbons would appear in the 110-150 ppm range. The aliphatic carbons of the piperazinone ring would be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 175 |

| C=O (Ketone) | 160 - 170 |

| Aromatic C | 110 - 150 |

| Aliphatic C (Piperazinone) | 40 - 60 |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

The piperazin-2-one ring is not planar and can exist in various conformations, such as boat or chair-like forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature increases, the rate of exchange increases, leading to the coalescence of these signals into a time-averaged signal. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational inversion of the piperazinone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds. The presence of two carbonyl groups (amide and ketone) would likely result in strong absorption bands in the 1600-1700 cm⁻¹ region. The N-H stretching vibrations of the amino group and the amide would be observed in the 3200-3500 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C=O Stretch (Ketone) | 1680 - 1720 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can help to confirm the connectivity of the molecule. For example, cleavage of the amide bond could lead to the formation of characteristic fragment ions corresponding to the 3-aminobenzoyl and piperazin-2-one moieties.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity. Given the polar nature of this compound, due to the presence of amino, amide, and ketone functional groups, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for its analysis and purification. A C18 stationary phase with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, would likely provide good separation. Thin-layer chromatography (TLC) can be used for rapid monitoring of reaction progress and for preliminary purity checks, using a polar stationary phase like silica (B1680970) gel and a mixture of organic solvents as the mobile phase. The purity of the compound can be determined by the presence of a single peak in the HPLC chromatogram or a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for verifying the purity of this compound and for monitoring reaction progress during its synthesis. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For piperazine (B1678402) derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. tandfonline.comresearchgate.net In a typical application, a C18 or a cyano (CN) bonded silica column serves as the stationary phase. nih.govacs.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), the proportions of which can be altered in a gradient to achieve optimal separation. acs.orgnih.gov Detection is frequently accomplished using a UV-Vis or a Diode Array Detector (DAD), which measures the absorbance of the analyte at specific wavelengths. researchgate.netnih.gov

The retention time (RT) is a key parameter in HPLC, representing the time it takes for the analyte to travel from the injector to the detector. It is characteristic of a compound under a specific set of chromatographic conditions (i.e., column, mobile phase composition, flow rate, and temperature). researchgate.net While the precise retention time for this compound would be determined experimentally, a hypothetical analysis is presented below. The presence of the aromatic aminobenzoyl group and the polar piperazinone ring suggests that a gradient elution on a C18 column would be effective.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

| Expected RT | ~12.5 minutes |

Note: This data is illustrative. Actual retention times may vary based on the specific instrument, column, and precise mobile phase conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. While some piperazine derivatives can be analyzed directly, others may require derivatization to increase their volatility. nih.gov

In the mass spectrometer, the separated molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."

For this compound (Molecular Weight: 219.24 g/mol ), the fragmentation pattern would be expected to show characteristic peaks corresponding to the stable fragments of the molecule. Key fragmentation would likely occur at the amide bond and within the piperazinone ring. The presence of an odd number of nitrogen atoms (three) means the molecular ion peak (M+) should have an odd m/z value, consistent with the Nitrogen Rule. miamioh.edu

Key expected fragments would include:

The aminobenzoyl cation (m/z 120): Resulting from cleavage of the amide bond between the carbonyl group and the piperazinone nitrogen.

The piperazin-2-one fragment (m/z 99): Resulting from the same amide bond cleavage.

Loss of CO (m/z 191): From the piperazinone ring.

Loss of HNCO (m/z 176): A common fragmentation pathway for lactams.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure |

| 219 | Molecular Ion [M]+ | [C11H13N3O2]+ |

| 176 | [M - HNCO]+ | [C10H12N2O]+ |

| 120 | [H2NC6H4CO]+ | Aminobenzoyl cation |

| 99 | [C4H7N2O]+ | Piperazin-2-one radical cation |

Note: This data is predictive and based on established fragmentation principles. whitman.edulibretexts.org Actual fragmentation may include other minor peaks and rearrangement products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for identifying compounds, checking purity, and following the progress of a chemical reaction. libretexts.org It involves a stationary phase, typically a thin layer of silica gel or alumina (B75360) on a flat carrier like glass or aluminum, and a mobile phase, which is a solvent or solvent mixture. nih.gov

The separation is based on the principle of differential adsorption. As the mobile phase ascends the plate via capillary action, components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. libretexts.org The result is visualized as spots on the plate, and the retention factor (Rf) is calculated for each spot.

The Rf value is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org It is a characteristic value for a specific compound, solvent system, and stationary phase. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a polar and a less polar solvent would be suitable for use with a silica gel plate.

Table 3: Representative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 coated plate |

| Mobile Phase | Ethyl Acetate : Methanol (9:1 v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf Value | ~0.45 |

Note: The Rf value is highly dependent on the experimental conditions, including the exact composition of the mobile phase, temperature, and plate saturation. libretexts.org This value is provided as a plausible example.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. When a single crystal of a compound is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. By analyzing the positions and intensities of these diffracted beams, a precise 3D model of the molecule, including bond lengths, bond angles, and conformation, can be generated.

The analysis provides fundamental data about the crystal lattice, described by its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is unequivocal proof of the compound's structure and stereochemistry.

While no published crystal structure for this compound was found in the searched literature, many piperazine derivatives have been observed to crystallize in common crystal systems such as monoclinic or orthorhombic. nih.govresearchgate.net The data that would be obtained from such an analysis is presented in the table below as a hypothetical example, illustrating the type of information yielded by a single-crystal XRD experiment.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C11H13N3O2 |

| Formula Weight | 219.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1075.4 |

| Z (molecules/unit cell) | 4 |

Note: This data is for illustrative purposes only and represents typical values for an organic molecule of this size and type. Actual crystallographic data can only be obtained through experimental analysis of a suitable single crystal.

No Publicly Available Theoretical and Computational Research Found for this compound

Following a comprehensive search for scientific literature, no specific theoretical and computational investigation studies focusing solely on the chemical compound This compound were found. While research exists for related structures containing piperazine or piperazin-2-one moieties, the explicit analysis of this compound through quantum chemical calculations, molecular simulation techniques, or theoretical predictions of its molecular interactions does not appear to be available in publicly accessible scientific databases.

Therefore, the detailed article on "Theoretical and Computational Investigations of this compound and Analogues" as outlined in the request cannot be generated at this time due to the absence of specific research findings for this compound. The creation of scientifically accurate and informative content requires a foundation of existing peer-reviewed research, which is currently unavailable for this particular molecule.

Medicinal Chemistry Scaffold Research and Applications

Piperazine (B1678402) and Piperazin-2-one (B30754) as Privileged Scaffolds in Drug Discovery and Design

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is recognized as a privileged scaffold in drug design. nih.govnih.govresearchgate.net Its prevalence is notable, with 13 of the 200 best-selling small molecule drugs in 2012 containing a piperazine ring. rsc.org This widespread use is attributed to a unique combination of physicochemical properties that make it an invaluable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govconsensus.app

The versatile structure of piperazine allows for the creation of new bioactive molecules for a wide array of diseases. nih.govresearchgate.net The two nitrogen atoms provide basicity, specific conformational properties, and opportunities for chemical reactivity. nih.govresearchgate.net These nitrogens can act as hydrogen bond acceptors and donors, which often leads to enhanced water solubility, oral bioavailability, and improved ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govresearchgate.net Furthermore, the piperazine core has two primary nitrogen atoms which can improve the pharmacokinetic features of drug candidates due to their appropriate pKa values. nih.gov This often leads to a crucial increase in the water solubility of drug-like molecules, playing a significant role in their bioavailability. nih.gov

The piperazin-2-one skeleton, a derivative of piperazine containing an amide group within the ring, is also considered a privileged structure in medicinal chemistry. medchemexpress.comthieme-connect.com It is a structural component of many natural products and drugs. thieme-connect.com Piperazin-2-one derivatives are valuable as intermediates in the synthesis of various active compounds and have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. medchemexpress.comontosight.ai The inclusion of the amide functionality provides a rigidifying element and an additional hydrogen bond donor/acceptor site, influencing how the molecule interacts with biological targets.

| Characteristic | Piperazine | Piperazin-2-one | Significance in Drug Design |

|---|---|---|---|

| Structure | Six-membered ring with two nitrogens at positions 1 and 4. nih.govresearchgate.net | Piperazine ring with a carbonyl group at position 2, forming an internal amide. medchemexpress.com | Provides a defined three-dimensional shape for interaction with biological targets. |

| Physicochemical Properties | Basic, good solubility, flexible conformation. nih.govresearchgate.net | Contains amide and ester carbonyl groups, influencing polarity and rigidity. medchemexpress.com | Allows for modulation of solubility, bioavailability, and ADME properties. nih.govresearchgate.net |

| Reactivity | Two secondary amine nitrogens (N1 and N4) available for substitution. nih.govresearchgate.net | One nitrogen is part of an amide, the other (N4) is typically a secondary amine available for substitution. | Facilitates straightforward chemical modification and diversification. nih.govresearchgate.net |

| "Privileged" Status | Frequently found in FDA-approved drugs and bioactive compounds. nih.govresearchgate.net | Recognized as a privileged structure, part of many drugs and natural products. thieme-connect.com | Indicates a high probability of interacting with a range of biological targets to elicit desired effects. |

Scaffold-based Design and Diversification Strategies

The piperazine and piperazin-2-one scaffolds offer multiple points for chemical modification, making them highly amenable to scaffold-based design and diversification. nih.govnih.gov The goal of these strategies is to create libraries of related compounds to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

For the piperazine scaffold, the two nitrogen atoms are the primary sites for diversification. researchgate.net This allows for the introduction of two different substituent groups within the same molecule. researchgate.net The N-1 nitrogen can be modified to introduce hydrogen bond acceptors or hydrophobic groups, while the N-4 nitrogen can serve as a basic amine, often crucial for target interaction or improving solubility. nih.gov In many drug discovery programs, the piperazine ring functions as a linker connecting two distinct pharmacophoric elements. researchgate.net Beyond the nitrogen atoms, a less common but powerful strategy involves substituting the carbon atoms of the ring, although the majority of existing drugs feature an unsubstituted piperazine core. rsc.org

Diversification strategies for the piperazin-2-one scaffold are similarly robust. The secondary amine at the N-4 position is a common point of modification, as seen in the structure of 4-(3-Aminobenzoyl)piperazin-2-one itself. This position allows for the attachment of various groups to explore interactions with specific binding pockets in a target protein. Modern synthetic methods facilitate the creation of diverse piperazin-2-one derivatives. For instance, cascade, metal-promoted transformations can build the ring and introduce two points of diversity in a one-pot process, which is highly suitable for combinatorial synthesis. thieme-connect.com Asymmetric catalytic methods have also been developed to produce specific stereoisomers of substituted piperazin-2-ones, which is critical since biological activity is often stereospecific. acs.org

| Scaffold | Diversification Point | Strategy | Example Goal |

|---|---|---|---|

| Piperazine | N-1 and N-4 positions | Alkylation, acylation, arylation, connecting to other heterocycles. nih.govresearchgate.net | Modulate basicity, introduce new binding interactions, link pharmacophores. researchgate.net |

| Carbon atoms (C2, C3, C5, C6) | Introduction of alkyl or aryl substituents. rsc.org | Create specific stereochemistry, explore new vector space. acs.org | |

| Piperazin-2-one | N-4 position | Attachment of various groups (e.g., benzoyl group). thieme-connect.com | Introduce key pharmacophoric elements for target binding. |

| C-3, C-5, C-6 positions | Asymmetric synthesis to introduce chiral substituents. acs.org | Achieve stereospecific interactions with a biological target. |

Role in the Development of Bioactive Molecules

The structural versatility of piperazine and its derivatives has led to their incorporation into a vast number of bioactive molecules across a wide spectrum of therapeutic areas. nih.govnih.govnih.gov The ability to easily modify the scaffold allows medicinal chemists to fine-tune a compound's properties to achieve a desired biological effect. researchgate.net Consequently, piperazine-containing molecules have found applications as anticancer, antidepressant, antipsychotic, anti-inflammatory, antiviral, antibacterial, and antimalarial agents, among others. nih.govresearchgate.netresearchgate.netresearchgate.net

The introduction of a piperazine moiety can significantly alter the biological activity of a parent molecule. researchgate.net For example, in the development of antibacterial agents, the piperazine scaffold has been used to design compounds that can combat multidrug-resistant (MDR) pathogens. researchgate.net In oncology, numerous piperazine derivatives, such as imatinib (B729) and olaparib, have been approved for cancer therapy. researchgate.net The scaffold often plays a role in mediating interactions with specific enzymes or receptors. For instance, many piperazine compounds that are active in the central nervous system (CNS) alter monoamine neurochemical pathways through direct receptor binding or by inhibiting reuptake mechanisms. researchgate.net

Piperazin-2-one derivatives have also shown significant promise. They have been investigated for activities such as inhibiting adenovirus replication and for their potential as anticancer and anti-inflammatory agents. medchemexpress.comontosight.ai The specific arrangement of heteroatoms in the piperazin-2-one ring makes it a valuable peptidomimetic, capable of mimicking the structure of a peptide bond, which is a useful property in designing enzyme inhibitors. thieme-connect.com The combination of the piperazin-2-one core with other pharmacophores, as exemplified by the aminobenzoyl group in this compound, represents a classic medicinal chemistry strategy to generate novel chemical entities with potentially unique biological profiles. nih.gov

| Therapeutic Area | General Activity | Scaffold Example | Reference |

|---|---|---|---|

| Anticancer | Inhibition of protein kinases, cell cycle arrest. | Imatinib, Olaparib, Bosutinib | researchgate.net |

| Antidepressant | Interaction with monoamine pathways, serotonin (B10506) reuptake inhibition. | Aryl alkanol and aralkyl piperazines | researchgate.netresearchgate.net |

| Antipsychotic | Modulation of central nervous system receptors. | Clozapine | researchgate.net |

| Antibacterial | Activity against multidrug-resistant (MDR) pathogens. | Piperazine-hybridized coumarins | researchgate.netnih.gov |

| Antiviral | Inhibition of viral replication. | Trisubstituted piperazin-2-one derivatives | medchemexpress.com |

| Anti-inflammatory | General anti-inflammatory potential. | Various piperazine derivatives | nih.govthieme-connect.com |

| Antimalarial | Activity against malaria parasites. | Methylpiperazine linked amino acids | researchgate.net |

Derivatization Strategies and Library Synthesis for 4 3 Aminobenzoyl Piperazin 2 One

Parallel Synthesis Approaches for Analogue Generation

Parallel synthesis is a powerful strategy for rapidly generating a collection of individual, structurally related compounds. This method involves conducting multiple, separate reactions simultaneously, typically in a multi-well plate format. For the 4-(3-aminobenzoyl)piperazin-2-one scaffold, parallel synthesis allows for the systematic modification of specific positions on the molecule by using a diverse set of building blocks in each well.

This approach is particularly effective for functionalizing the primary amino group of the aminobenzoyl moiety. A common strategy involves the acylation of the amine with a library of different carboxylic acids or acid chlorides, or alkylation via reductive amination with a variety of aldehydes. Each reaction vessel contains the core scaffold and a unique reactant, leading to a spatially separated library of distinct analogues. This technique facilitates the efficient production of focused libraries for structure-activity relationship (SAR) studies. For instance, the parallel synthesis of piperazine-tethered thiazole (B1198619) compounds has been successfully demonstrated using a variety of commercially available carboxylic acids to create a diverse library of derivatives nih.gov.

Table 1: Illustrative Parallel Synthesis Scheme for Acyl Derivatives

| Core Compound | Reagent (R-COCl) | Product Structure |

|---|---|---|

| This compound | Acetyl Chloride | 4-(3-Acetamidobenzoyl)piperazin-2-one |

| This compound | Cyclopropanecarbonyl chloride | 4-(3-(Cyclopropanecarboxamido)benzoyl)piperazin-2-one |

| This compound | Benzoyl Chloride | 4-(3-Benzamidobenzoyl)piperazin-2-one |

Solid-Phase Organic Synthesis Techniques for Scaffold Derivatization

Solid-phase organic synthesis (SPOS) offers significant advantages for the derivatization of scaffolds like this compound, particularly in the context of library generation. In this technique, the core molecule is covalently attached to an insoluble polymer support (resin), allowing for the use of excess reagents and simplified purification processes, as unreacted materials and by-products can be removed by simple filtration and washing.

The synthesis process typically involves three key stages:

Immobilization: The scaffold is anchored to the solid support. For this compound, attachment could be achieved through the piperazin-2-one (B30754) nitrogen or, more commonly, by synthesizing the scaffold on-resin from a resin-bound amino acid precursor.

Derivatization: Chemical modifications are performed on the resin-bound molecule. For example, the free amino group of the benzoyl moiety can be acylated, alkylated, or sulfonylated. The solid-phase format allows for harsh reaction conditions and the use of a large excess of reagents to drive reactions to completion. Purification between steps simply involves washing the resin with appropriate solvents like DMF, THF, and MeOH mdpi.com.

Cleavage: The final, derivatized molecule is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified product.

This methodology is highly amenable to automation and is a cornerstone of combinatorial chemistry for producing large libraries of compounds nih.gov.

Combinatorial Chemistry Approaches for Diverse Libraries

Combinatorial chemistry leverages parallel and solid-phase synthesis techniques to rapidly produce a vast number of different but structurally related molecules. nih.gov The goal is to create large, diverse libraries that can be screened for biological activity, accelerating the drug discovery process.

For the this compound scaffold, a combinatorial approach could involve a multi-step synthesis where diversity is introduced at each step. For example, a library could be generated by first reacting a set of diverse primary amines with a resin-bound building block, followed by acylation with a collection of different 3-nitrobenzoyl chlorides. After reduction of the nitro group, a final diversification step could involve acylation or alkylation of the resulting amine with another set of reagents.

Liquid-phase combinatorial synthesis, where a soluble polymer is used as the support, is another viable method that combines the benefits of classical solution-phase chemistry with the ease of purification found in solid-phase methods. nih.gov This approach allows for simple precipitation and washing to isolate the polymer-supported product at each step. nih.gov

Table 2: Example of a 2-Dimensional Combinatorial Library

| Building Block 1 (R¹-CHO for Reductive Amination) | Building Block 2 (R²-COCl for Acylation) | Resulting Diversity |

|---|---|---|

| Formaldehyde | Acetyl Chloride | R¹ = H, R² = CH₃ |

| Acetaldehyde | Benzoyl Chloride | R¹ = CH₃, R² = Ph |

| Isobutyraldehyde | Cyclohexanecarbonyl Chloride | R¹ = i-Pr, R² = c-Hex |

This table illustrates how combining just 4 examples from each of two building block sets can generate 16 unique compounds.

Functionalization of the Aminobenzoyl Moiety for Structural Diversity

The aminobenzoyl moiety is a key site for introducing structural diversity into the this compound scaffold. The primary aromatic amine is a versatile functional group that can undergo a wide range of chemical transformations.

Acylation: The amino group can be readily acylated with various carboxylic acids, acid chlorides, or anhydrides to form a diverse library of amides. This is one of the most common derivatization strategies as it introduces a variety of substituents that can modulate the compound's physicochemical properties and biological activity. The piperazine (B1678402) ring is a privileged structure in drug discovery, and its combination with various acyl groups can significantly impact its pharmacodynamic and pharmacokinetic profiles nih.gov.

N-Alkylation and Reductive Amination: The primary amine can be converted to a secondary or tertiary amine through N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a particularly powerful method for creating diverse libraries, as a vast number of aldehydes and ketones are commercially available.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry, often acting as hydrogen bond donors and acceptors.

Urea (B33335) and Thiourea (B124793) Formation: Treatment of the amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups can establish different interactions with biological targets compared to simple amides.

Table 3: Common Functionalizations of the 3-Amino Group

| Reaction Type | Reagent Class | Functional Group Introduced |

|---|---|---|

| Acylation | R-COCl | Amide (-NHCOR) |

| Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

| Reductive Amination | R-CHO, NaBH₃CN | Secondary Amine (-NHR) |

| Urea Formation | R-NCO | Urea (-NHCONHR) |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(3-Aminobenzoyl)piperazin-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and lab coats. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate airflow, especially in confined spaces. Install eyewash stations and safety showers nearby .

- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of waste in sealed containers. Avoid environmental release .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Step 1 : React 3-aminobenzoic acid with a piperazine derivative under reflux conditions using a coupling agent (e.g., DCC or EDC) .

- Step 2 : Purify the crude product via column chromatography (eluent: chloroform/methanol mixtures) .

- Step 3 : Confirm structure using NMR (¹H/¹³C) and mass spectrometry .

Q. How should accidental exposure to this compound be managed?

- Methodological Answer :

- Inhalation : Administer oxygen if breathing is labored; consult a physician .

- Ingestion : Do not induce vomiting; provide water and seek immediate medical help .

- Documentation : Maintain records of exposure incidents and SDS sheets for emergency reference .

Q. What are the key considerations for storage and stability of this compound?

- Methodological Answer :

- Storage : Keep in a dry, ventilated environment at 2–8°C, protected from light and moisture .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to assess shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

- Methodological Answer :

- Design of Experiments (DoE) : Use a 2³ factorial design to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst concentration (1–5 mol%) .

- Response Variables : Measure yield, purity (via HPLC), and reaction time .

- Analysis : Apply ANOVA to identify significant factors and optimize conditions for scalability .

Q. What strategies can resolve discrepancies in spectroscopic data during characterization of piperazine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to verify peak assignments .

- Alternative Techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguous signals .

- Peer Review : Collaborate with specialized labs to replicate results .

Q. How can computational modeling be integrated into the development of novel piperazine-based compounds?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding interactions with target receptors (e.g., dopamine D3) to prioritize analogs for synthesis .

- AI-Driven Optimization : Train machine learning models on existing reaction data to predict optimal reagents and conditions .

- COMSOL Multiphysics : Model reaction kinetics and mass transfer in flow reactors to enhance efficiency .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Quantitative Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .

- Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) and FT-IR to validate functional groups .

- Stability Profiling : Employ thermogravimetric analysis (TGA) to determine decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。